1-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-3-(THIOPHENE-2-CARBONYL)UREA
Overview
Description
1-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-3-(THIOPHENE-2-CARBONYL)UREA is a synthetic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of trifluoromethyl and thiophene groups in the structure enhances its chemical stability and biological activity.
Preparation Methods
The synthesis of 1-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-3-(THIOPHENE-2-CARBONYL)UREA involves several steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by reacting 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at 80°C for 3 hours.
Introduction of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction.
Formation of the Urea Moiety: The urea moiety is formed by reacting the intermediate with an appropriate isocyanate.
Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-3-(THIOPHENE-2-CARBONYL)UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts like potassium hydroxide, and specific temperature and pressure conditions.
Scientific Research Applications
1-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-3-(THIOPHENE-2-CARBONYL)UREA has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitumor agent, with studies indicating its ability to inhibit the proliferation of various cancer cell lines.
Biological Research: It is used in studies investigating the mechanisms of action of pyrimidine derivatives and their interactions with biological targets.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-3-(THIOPHENE-2-CARBONYL)UREA involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to bind to the active site of epidermal growth factor receptor (EGFR), inhibiting its activity and thereby reducing cancer cell proliferation .
Comparison with Similar Compounds
1-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-3-(THIOPHENE-2-CARBONYL)UREA can be compared with other pyrimidine derivatives, such as:
4-Phenyl-6-(trifluoromethyl)pyrimidine-2-yl derivatives: These compounds share a similar core structure but may differ in their biological activity and stability.
Thiophene-2-carbonyl urea derivatives: These compounds have similar functional groups but may exhibit different reactivity and applications.
The uniqueness of this compound lies in its combination of trifluoromethyl, phenyl, and thiophene groups, which contribute to its enhanced biological activity and stability.
Properties
IUPAC Name |
N-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4O2S/c18-17(19,20)13-9-11(10-5-2-1-3-6-10)21-15(22-13)24-16(26)23-14(25)12-7-4-8-27-12/h1-9H,(H2,21,22,23,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHRQERHVCRQRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NC(=O)NC(=O)C3=CC=CS3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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